Ethanesulfonic acid, 2-((3,4-dimethoxybenzimidoyl)amino)-
Description
Ethanesulfonic acid, 2-((3,4-dimethoxybenzimidoyl)amino)- is a chemical compound with the molecular formula C11H16N2O5S and a molecular weight of 288.32 g/mol . This compound is known for its unique structure, which includes a benzimidoyl group substituted with two methoxy groups and an ethanesulfonic acid moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Properties
CAS No. |
22766-97-8 |
|---|---|
Molecular Formula |
C11H16N2O5S |
Molecular Weight |
288.32 g/mol |
IUPAC Name |
2-[[amino-(3,4-dimethoxyphenyl)methylidene]amino]ethanesulfonic acid |
InChI |
InChI=1S/C11H16N2O5S/c1-17-9-4-3-8(7-10(9)18-2)11(12)13-5-6-19(14,15)16/h3-4,7H,5-6H2,1-2H3,(H2,12,13)(H,14,15,16) |
InChI Key |
XRWZOJWDPAFWAV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=NCCS(=O)(=O)O)N)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of ethanesulfonic acid, 2-((3,4-dimethoxybenzimidoyl)amino)- typically involves the reaction of 3,4-dimethoxybenzaldehyde with ethanesulfonic acid in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Ethanesulfonic acid, 2-((3,4-dimethoxybenzimidoyl)amino)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the benzimidoyl group into amine derivatives.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions, resulting in the formation of different substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethanesulfonic acid, 2-((3,4-dimethoxybenzimidoyl)amino)- has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Mechanism of Action
The mechanism of action of ethanesulfonic acid, 2-((3,4-dimethoxybenzimidoyl)amino)- involves its interaction with specific molecular targets and pathways. The benzimidoyl group is known to interact with DNA, potentially leading to the inhibition of DNA replication and transcription. This interaction can result in the disruption of cellular processes, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Ethanesulfonic acid, 2-((3,4-dimethoxybenzimidoyl)amino)- can be compared with other similar compounds, such as:
Ethanesulfonic acid: A simpler compound with similar sulfonic acid functionality but lacking the benzimidoyl group.
3,4-Dimethoxybenzaldehyde: A precursor in the synthesis of the target compound, with similar aromatic substitution patterns.
Benzimidazole derivatives: Compounds with similar benzimidoyl structures but different substituents, which may exhibit different biological activities.
The uniqueness of ethanesulfonic acid, 2-((3,4-dimethoxybenzimidoyl)amino)- lies in its combined structural features, which contribute to its distinct chemical and biological properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
